

# Application Notes and Protocols: Cesium Carbonate for Facilitating Carboxylation Reactions with CO2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cesium carbonate	
Cat. No.:	B044355	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Carbon dioxide (CO2) is an abundant, renewable, and non-toxic C1 feedstock. Its utilization in organic synthesis for the formation of valuable carboxylic acids is a key goal in green chemistry. However, the thermodynamic stability and kinetic inertness of CO2 present significant challenges. **Cesium carbonate** (Cs2CO3) has emerged as a highly effective promoter and base for a variety of carboxylation reactions, enabling the activation of otherwise inert C-H bonds and other functionalities for the incorporation of CO2.

The efficacy of **cesium carbonate** can be attributed to several factors. Its high solubility in organic solvents and the weakly coordinating nature of the large cesium cation (Cs+) enhance the basicity of the carbonate anion (CO3^2-). This allows for the deprotonation of even weakly acidic C-H bonds to generate nucleophilic intermediates that readily react with CO2. These application notes provide detailed protocols and data for several key carboxylation reactions facilitated by **cesium carbonate**.

## Carboxylation of N-Tosylhydrazones to Synthesize α-Arylacrylic Acids



This method provides an efficient, transition-metal-free approach to synthesize  $\alpha$ -arylacrylic acids, which are important precursors for various pharmaceuticals and biologically active compounds. The reaction proceeds under relatively mild conditions, avoiding the use of strong, non-functional group tolerant bases like n-butyllithium.

**Ouantitative Data Summary** 

Entry	Substrate (N- Tosylhydraz one of)	Product (α- Arylacrylic Acid)	Yield (%)	Temperatur e (°C)	Time (h)
1	Acetophenon e	α- Phenylacrylic acid	85	80	12
2	4'- Methylacetop henone	α-(4- Tolyl)acrylic acid	92	80	12
3	4'- Methoxyacet ophenone	α-(4- Methoxyphen yl)acrylic acid	88	80	12
4	4'- Chloroacetop henone	α-(4- Chlorophenyl )acrylic acid	75	80	12
5	2'- Methoxyacet ophenone	α-(2- Methoxyphen yl)acrylic acid	78	80	12
6	Propiopheno ne	(Z)-2- Phenylbut-2- enoic acid	82	80	24
7	Cyclohexano ne	1- Cyclohexenyl carboxylic acid	71	80	24



## **Experimental Protocol**

#### Materials:

- Appropriate N-tosylhydrazone (1.0 mmol)
- Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 equiv.)
- Dimethyl sulfoxide (DMSO) (5 mL)
- CO2 (balloon or cylinder)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO4)

#### Procedure:

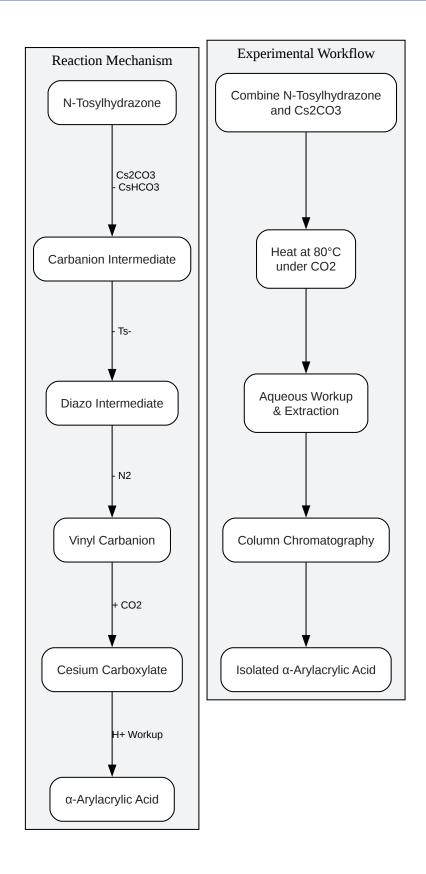
- To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-tosylhydrazone (1.0 mmol) and cesium carbonate (2.0 mmol).
- Evacuate and backfill the tube with CO2 gas three times.
- Add DMSO (5 mL) via syringe.
- The reaction mixture is stirred at 80 °C under a CO2 atmosphere (balloon) for 12-24 hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
- The reaction mixture is poured into water (20 mL) and extracted with diethyl ether (2 x 15 mL) to remove non-acidic impurities.
- The aqueous layer is acidified to pH 2-3 with 1 M HCl.



- The acidic aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.
- The solvent is removed under reduced pressure to yield the crude  $\alpha$ -arylacrylic acid, which can be further purified by column chromatography on silica gel.

## **Reaction Mechanism and Workflow**





Click to download full resolution via product page

Caption: Mechanism and workflow for the synthesis of  $\alpha$ -arylacrylic acids.



## **Direct Carboxylation of Terminal Alkynes**

This protocol describes a transition-metal-free method for the direct carboxylation of terminal alkynes using **cesium carbonate** as the base. This reaction provides a straightforward route to propiolic acids, which are versatile building blocks in organic synthesis.

**Ouantitative Data Summary** 

Entry	Substrate (Terminal Alkyne)	Product (Propiolic Acid)	Yield (%)	Temperat ure (°C)	CO2 Pressure (atm)	Time (h)
1	Phenylacet ylene	Phenylprop iolic acid	95	120	2.5	14
2	4- Ethynyltolu ene	4- Methylphe nylpropiolic acid	93	120	2.5	14
3	4- Methoxyph enylacetyle ne	4- Methoxyph enylpropioli c acid	89	120	2.5	14
4	4- Chlorophe nylacetylen e	4- Chlorophe nylpropiolic acid	85	120	2.5	24
5	1-Octyne	Non-2- ynoic acid	78	120	2.5	24
6	3-Phenyl- 1-propyne	4- Phenylbut- 2-ynoic acid	81	120	2.5	24
7	2- Ethynylpyri dine	3-(2- Pyridyl)pro piolic acid	75	120	2.5	24



### **Experimental Protocol**

#### Materials:

- Terminal alkyne (1.0 mmol)
- Cesium carbonate (Cs2CO3) (1.2 mmol, 1.2 equiv.)
- Dimethylformamide (DMF) (5 mL)
- CO2 (cylinder)
- High-pressure autoclave
- · Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na2SO4)

#### Procedure:

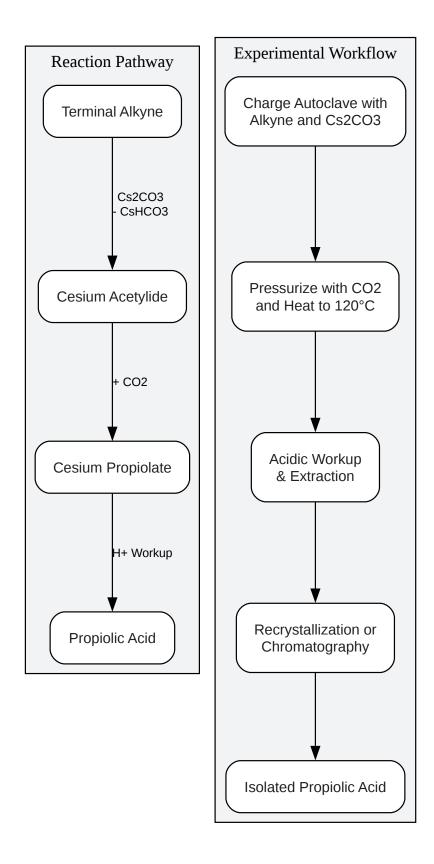
- To a glass liner of a high-pressure autoclave equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and cesium carbonate (1.2 mmol).
- Add DMF (5 mL) to the liner.
- Seal the autoclave and purge with CO2 gas three times.
- Pressurize the autoclave with CO2 to 2.5 atm.
- The reaction mixture is stirred and heated to 120 °C for 14-24 hours.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO2.



- The reaction mixture is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove unreacted alkyne.
- The aqueous layer is acidified to pH 2-3 with 1 M HCl.
- The product is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.
- The solvent is evaporated under reduced pressure to afford the propiolic acid, which can be further purified by recrystallization or column chromatography.

## **Reaction Pathway and Workflow**





Click to download full resolution via product page

Caption: Pathway and workflow for the direct carboxylation of terminal alkynes.



## **Carboxylation of 2-Furoic Acid for Biomass Valorization**

This application demonstrates the use of **cesium carbonate** in the conversion of biomass-derived 2-furoic acid to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical for the production of bio-based polymers. This solvent-free reaction is typically carried out in a molten salt medium.[1][2][3]

**Ouantitative Data Summary** 

Entry	Co-salt	Cs+/K+ Ratio	Yield of FDCA (%)	Temperat ure (°C)	CO2 Pressure (atm)	Time (h)
1	Cs2CO3	-	89	260	8	40
2	K2CO3/Cs 2CO3	1:1	85	280	8	40
3	K2CO3/Cs 2CO3	4:1	78	290	8	40
4	K2CO3	-	<5	300	8	40

## **Experimental Protocol**

#### Materials:

- 2-Furoic acid
- Cesium carbonate (Cs2CO3)
- Potassium carbonate (K2CO3) (optional)
- CO2 (cylinder)
- High-pressure reactor
- Deionized water



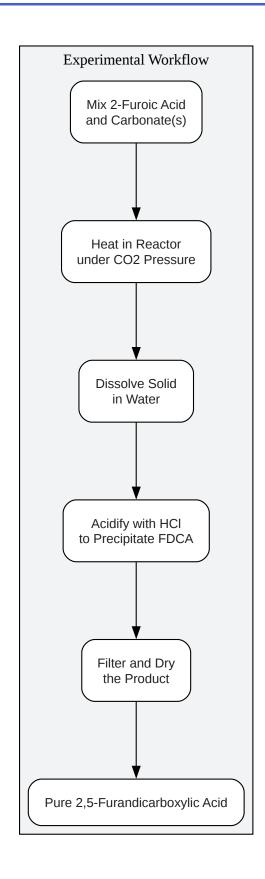
Concentrated Hydrochloric acid (HCl)

#### Procedure:

- Thoroughly mix 2-furoic acid and **cesium carbonate** (and potassium carbonate if used) in a mortar and pestle. A typical molar ratio is 1:0.75 (furoic acid:total carbonate).
- Transfer the solid mixture to a high-pressure reactor.
- Seal the reactor, purge with CO2, and then pressurize with CO2 to 8 atm.
- Heat the reactor to 260-290 °C with stirring for 40 hours. The mixture will form a molten salt.
- After the reaction, cool the reactor to room temperature and vent the CO2.
- Dissolve the solid product in deionized water.
- Acidify the aqueous solution with concentrated HCl to precipitate the 2,5-furandicarboxylic acid.
- Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the pure product.

### **Process Workflow**





Click to download full resolution via product page

Caption: Workflow for the carboxylation of 2-furoic acid to FDCA.



## **Palladium-Catalyzed Carboxylation of Aryl Halides**

**Cesium carbonate** serves as a crucial base in the palladium-catalyzed carboxylation of aryl halides with CO2. This reaction offers a direct route to a wide range of benzoic acid derivatives, tolerating various functional groups.[4][5][6]

**Quantitative Data Summary** 

Entry	Aryl Halide	Ligand	Yield (%)	Temperat ure (°C)	CO2 Pressure (atm)	Time (h)
1	4- Bromotolue ne	tBuXPhos	88	110	10	16
2	4- Bromoanis ole	tBuXPhos	85	110	10	16
3	4- Bromoacet ophenone	tBuXPhos	78	110	10	16
4	1- Bromonap hthalene	tBuXPhos	82	110	10	16
5	2- Bromopyrid ine	tBuXPhos	75	110	10	16

## **Experimental Protocol**

#### Materials:

- Aryl bromide (1.0 mmol)
- Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)



- tBuXPhos (0.04 mmol, 4 mol%)
- Cesium carbonate (Cs2CO3) (1.5 mmol, 1.5 equiv.)
- Diethylzinc (Et2Zn) (1.1 M in toluene, 2.0 mL, 2.2 mmol)
- N,N-Dimethylacetamide (DMA) (2 mL)
- · CO2 (cylinder)
- High-pressure reactor
- · Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na2SO4)

#### Procedure:

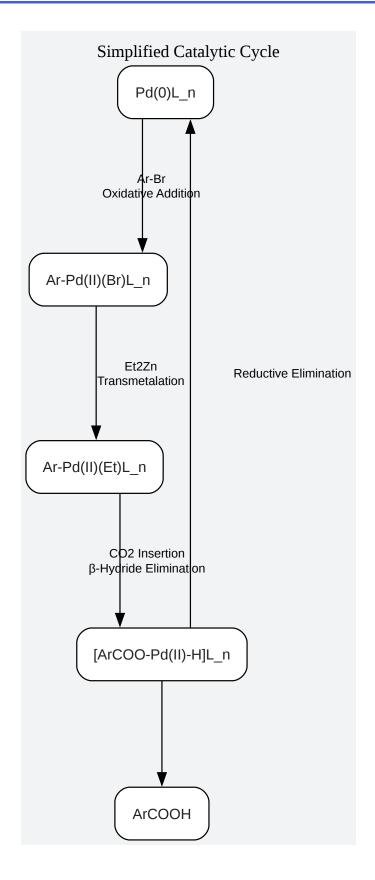
- To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 mmol), tBuXPhos (0.04 mmol), and **cesium carbonate** (1.5 mmol).
- Add the aryl bromide (1.0 mmol) and DMA (2 mL).
- Carefully add the diethylzinc solution (2.0 mL).
- Transfer the reaction mixture to a high-pressure reactor, seal, and purge with CO2.
- Pressurize the reactor with CO2 to 10 atm.
- Stir the reaction at 110 °C for 16 hours.
- Cool the reactor to room temperature and vent the CO2.
- Quench the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x 20 mL).



- Wash the combined organic layers with brine, dry over Na2SO4, and filter.
- Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the corresponding benzoic acid.

## **Catalytic Cycle**





Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Pd-catalyzed carboxylation of aryl bromides.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Carbon dioxide utilization via carbonate-promoted C-H carboxylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shokubai.org [shokubai.org]
- 3. A scalable carboxylation route to furan-2,5-dicarboxylic acid Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. |
  Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cesium Carbonate for Facilitating Carboxylation Reactions with CO2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044355#cesium-carbonate-for-facilitating-carboxylation-reactions-with-co2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com